molecular formula C7H10BrNO B2422406 3-Bromo-5-(tert-butyl)isoxazole CAS No. 1780726-89-7

3-Bromo-5-(tert-butyl)isoxazole

Cat. No.: B2422406
CAS No.: 1780726-89-7
M. Wt: 204.067
InChI Key: MBDCFUHDHADNLB-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)isoxazole is a chemical compound with the CAS Number: 1780726-89-7 and the Linear Formula: C7H10BrNO . It is a liquid in physical form .


Synthesis Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

Scientific Research Applications

Synthesis and Biological Activities

3-Bromo-5-(tert-butyl)isoxazole and its derivatives have been explored in various synthetic and biological studies. For instance, the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives demonstrates their potential in antitubercular and antimicrobial activities (Popat et al., 2004).

Novel Synthetic Routes

Advancements in synthetic methods involving this compound are evident. A novel route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides showcases the versatility of this compound in chemical synthesis (Bobko et al., 2012).

Application in Drug Development

This compound derivatives are also instrumental in drug development, as evidenced by their involvement in the synthesis of compounds with potential therapeutic applications. For example, compounds containing tert-butyl and bromo groups have shown activity against Mycobacterium tuberculosis (Vinšová et al., 2004).

Molecular Structure and Analysis

The molecular structures of derivatives of this compound have been a subject of interest. Studies involving X-ray diffraction, NMR, and other spectroscopic techniques contribute to understanding the structural and electronic properties of these compounds (Castillo et al., 2009).

Safety and Hazards

The safety and hazards information for 3-Bromo-5-(tert-butyl)isoxazole is not available in the retrieved papers. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

In view of the significance of isoxazoles in drug discovery and the drawbacks of current synthetic methods, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

Properties

IUPAC Name

3-bromo-5-tert-butyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDCFUHDHADNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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